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Cat. No.: B025167 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-
(trifluoromethyl)benzene

Abstract
This technical guide offers a comprehensive examination of 1,3-Dichloro-2-
(trifluoromethyl)benzene, a halogenated aromatic compound of significant interest to the

chemical, pharmaceutical, and material science sectors. As a functionalized benzene ring, it

serves as a versatile building block in organic synthesis. This document provides a detailed

overview of its chemical identity, core physicochemical properties, and spectroscopic profile.

Furthermore, it delves into the scientific rationale behind its applications, particularly in drug

development, by exploring the role of the trifluoromethyl group in modulating biological and

physical properties. Standardized protocols for characterization, alongside essential safety and

handling information, are provided to support researchers and drug development professionals

in their work with this compound.

Chemical Identity and Molecular Structure
1,3-Dichloro-2-(trifluoromethyl)benzene is a substituted benzene derivative featuring two

chlorine atoms and a trifluoromethyl group. These substituents significantly influence the

molecule's electronic properties and reactivity.

IUPAC Name: 1,3-Dichloro-2-(trifluoromethyl)benzene
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CAS Number: 104359-35-5[1]

Molecular Formula: C₇H₃Cl₂F₃

Molecular Weight: 215.00 g/mol [2][3]

Canonical SMILES: C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl

InChI Key: BJYHBJUWZMHGGQ-UHFFFAOYSA-N[3]

Caption: Molecular structure of 1,3-Dichloro-2-(trifluoromethyl)benzene.

Core Physicochemical Properties
Experimental data for this specific isomer is limited in publicly available literature. Therefore,

properties of closely related isomers are provided for comparative context and estimation. The

strategic placement of electron-withdrawing chlorine and trifluoromethyl groups dictates the

compound's physical characteristics, such as its boiling point and density.
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Property Value / Description
Source (or Comparative
Compound)

Molecular Weight 215.00 g/mol [2][3]

Physical State
Expected to be a liquid at room

temperature.
Based on related isomers.

Boiling Point

No data available. For

comparison, 1,3-

Bis(trifluoromethyl)benzene

boils at 116 °C.[4][5][6]

[4][5][6]

Melting Point

No data available. For

comparison, 1,3-

Bis(trifluoromethyl)benzene

melts at -35 °C.[6]

[6]

Density

No data available. For

comparison, 1,3-

Bis(trifluoromethyl)benzene

has a density of 1.378 g/mL at

25 °C.[6]

[6]

Solubility

Insoluble in water. Soluble in

common organic solvents like

alcohols, ethers, and benzene.

[6]

[6]

Calculated LogP 4.1 [2][3]

Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of 1,3-Dichloro-2-
(trifluoromethyl)benzene. While a definitive spectrum for this compound is not available, its

expected spectroscopic features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical

substitution pattern. It should display signals in the aromatic region (approx. 7.0-7.8 ppm)
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corresponding to the three distinct protons on the benzene ring. The coupling patterns will be

influenced by their positions relative to each other.

¹³C NMR: The carbon NMR spectrum should show seven distinct signals: six for the aromatic

carbons and one for the trifluoromethyl carbon. The carbon directly attached to the CF₃

group will characteristically appear as a quartet due to C-F coupling.

¹⁹F NMR: The fluorine NMR is a powerful tool for this molecule. It is expected to show a

single, sharp signal (a singlet) characteristic of the CF₃ group, likely in the range of -60 to -65

ppm.

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion

peak (M⁺) would be observed at m/z 214. The spectrum will exhibit a characteristic isotopic

pattern for a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks with a ratio of

approximately 9:6:1). Key fragmentation pathways would likely involve the loss of chlorine

(Cl) or the trifluoromethyl (CF₃) group.

Synthesis and Reactivity
The synthesis of substituted trifluoromethylbenzenes often involves multi-step processes. A

plausible synthetic route for 1,3-Dichloro-2-(trifluoromethyl)benzene could involve the

trifluoromethylation of a pre-existing dichlorinated benzene derivative.

Plausible Synthetic Workflow

1,3-Dichloro-2-iodobenzene Trifluoromethylation
(e.g., Ruppert-Prakash Reagent, Cu catalyst) 1,3-Dichloro-2-(trifluoromethyl)benzene Purification

(Distillation / Chromatography) Final Product

Click to download full resolution via product page

Caption: A plausible synthetic pathway for the target compound.

The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the two

chlorine atoms and the trifluoromethyl group. This deactivation makes the ring less susceptible

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b025167?utm_src=pdf-body
https://www.benchchem.com/product/b025167?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution,

particularly at the positions ortho and para to the activating groups.

The Trifluoromethyl Group: Implications in Drug
Design
The inclusion of a trifluoromethyl (-CF₃) group is a widely employed strategy in medicinal

chemistry to enhance the drug-like properties of a molecule.[7] 1,3-Dichloro-2-
(trifluoromethyl)benzene serves as a valuable scaffold for introducing this group into larger,

more complex pharmaceutical candidates.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group

highly resistant to metabolic degradation by enzymes in the body. This can increase the half-

life and bioavailability of a drug.[7]

Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a

molecule, as indicated by its positive Hansch π value.[7] This property can enhance the

ability of a drug to cross cell membranes and reach its biological target.

Binding Affinity: The high electronegativity of the fluorine atoms allows the -CF₃ group to

participate in favorable electrostatic and dipole interactions with target proteins, potentially

increasing the binding affinity and potency of the drug.

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical

groups, such as a chlorine atom or a methyl group, allowing chemists to fine-tune a

molecule's properties without drastically altering its shape.[7]

Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in

modern drug discovery.[8]
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Structure-Property Relationship

Trifluoromethyl (-CF₃) Group

Increased Lipophilicity Enhanced Metabolic Stability Modulated pKa Improved Binding Affinity

Improved Drug-like Properties
(Pharmacokinetics & Pharmacodynamics)

Click to download full resolution via product page

Caption: Influence of the trifluoromethyl group on molecular properties.

Standardized Experimental Protocol: Determination
of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.

The Shake-Flask method is a standard, albeit labor-intensive, protocol for its determination.

Objective: To experimentally determine the LogP value of 1,3-Dichloro-2-
(trifluoromethyl)benzene.

Materials:

1,3-Dichloro-2-(trifluoromethyl)benzene

n-Octanol (reagent grade)

Deionized water

Separatory funnels (glass, with PTFE stopcocks)
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Mechanical shaker

Centrifuge

UV-Vis Spectrophotometer or HPLC with UV detector

Volumetric flasks and pipettes

Methodology:

Solvent Saturation (Self-Validation Step): To ensure thermodynamic equilibrium, pre-saturate

the solvents. Mix n-octanol and water in a large vessel and shake vigorously for 24 hours.

Allow the layers to separate completely. The resulting octanol is water-saturated, and the

water is octanol-saturated. Use these solvents for the experiment. This step is critical to

prevent volume changes during the partitioning experiment, which would invalidate the

results.

Standard Solution Preparation: Prepare a stock solution of the test compound in water-

saturated n-octanol at a known concentration (e.g., 1 mg/mL).

Partitioning: In a separatory funnel, add a precise volume of the stock solution (e.g., 20 mL)

and an equal volume of octanol-saturated water (20 mL).

Equilibration: Tightly cap the funnel and shake it on a mechanical shaker for at least 1 hour

at a constant temperature (e.g., 25 °C). This step ensures the compound has fully partitioned

between the two phases.

Phase Separation: Allow the funnel to stand undisturbed until the two layers have clearly

separated. To break up any emulsions, the mixture can be centrifuged at a low speed.

Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of

the compound in each layer using a suitable analytical method like UV-Vis spectroscopy or

HPLC. It is crucial to create a calibration curve first.

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase.
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P = [Concentration]octanol / [Concentration]aqueous

LogP = log₁₀(P)

Replicates: Perform the experiment in triplicate to ensure reproducibility and report the mean

LogP value with the standard deviation.

Safety and Handling
As with any halogenated organic compound, 1,3-Dichloro-2-(trifluoromethyl)benzene should

be handled with care. While specific toxicity data is not readily available, data from related

compounds suggests the following precautions.

Hazard Classification: Based on similar compounds, it may be classified as causing skin

corrosion/irritation, serious eye damage, and may be harmful if swallowed or inhaled.[9][10]

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),

chemical safety goggles, and a lab coat.[11]

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid

inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents.[11]

Conclusion
1,3-Dichloro-2-(trifluoromethyl)benzene is a specialized chemical intermediate whose value

is derived from its unique combination of substituents. The presence of chlorine atoms and a

trifluoromethyl group on the benzene ring creates a molecule with distinct physicochemical

properties, including high lipophilicity and potential for enhanced metabolic stability in derivative

compounds. While experimental data for this specific isomer remains sparse, its structural

similarity to well-characterized compounds allows for reliable predictions of its behavior and

properties. For researchers in drug discovery and materials science, this compound represents

a key building block for the synthesis of novel molecules with tailored electronic and biological

characteristics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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